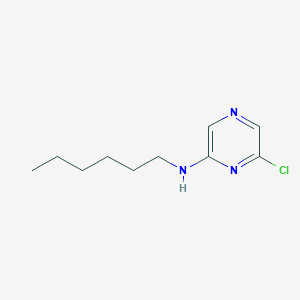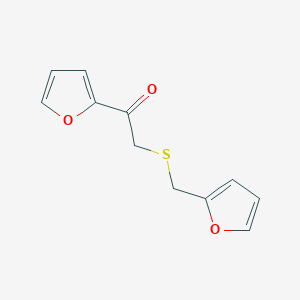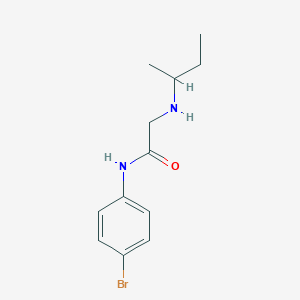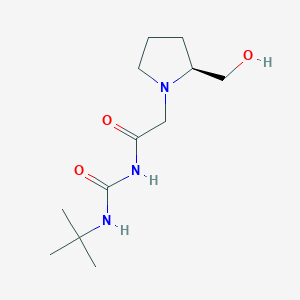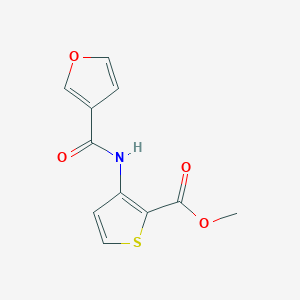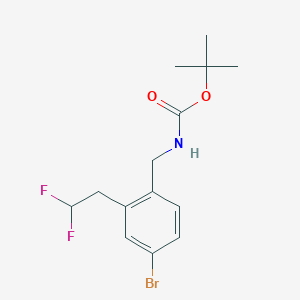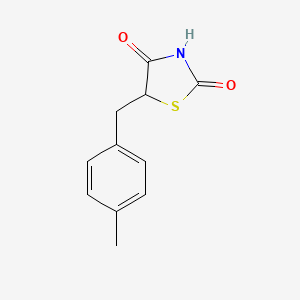
5-(4-Methylbenzyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylbenzyl)thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzyl)thiazolidine-2,4-dione typically involves the reaction of 2-chloroacetic acid with thiourea in the presence of concentrated hydrochloric acid to form the thiazolidine-2,4-dione core. This intermediate is then reacted with 4-methylbenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methylbenzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research indicates its potential use in developing antidiabetic and anti-inflammatory drugs.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Methylbenzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in antidiabetic applications, it acts as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation leads to the regulation of genes involved in glucose and lipid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxybenzyl)thiazolidine-2,4-dione
- 5-(3,4-Dimethoxybenzyl)thiazolidine-2,4-dione
- 5-(3,4,5-Trimethoxybenzyl)thiazolidine-2,4-dione
Uniqueness
5-(4-Methylbenzyl)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the 4-methylbenzyl group enhances its antimicrobial and antioxidant properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H11NO2S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
5-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H11NO2S/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-5,9H,6H2,1H3,(H,12,13,14) |
Clé InChI |
AUTCHGUUOVSZOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2C(=O)NC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


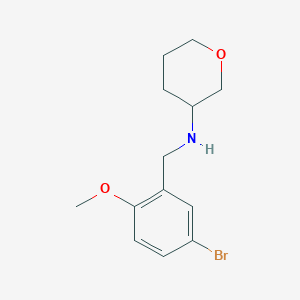

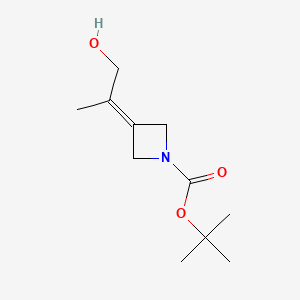

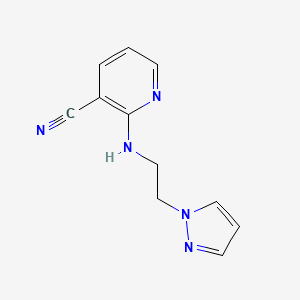
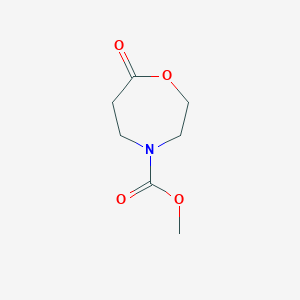
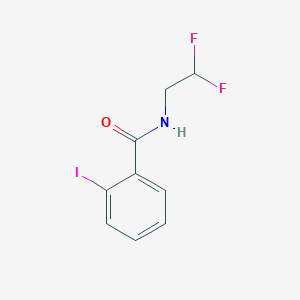
![Methyl 3-(2'-(diphenylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14906887.png)
